4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol, commonly referred to as 4,5-DCB, is a synthetic organic compound that has been used in various scientific and industrial applications due to its unique properties. 4,5-DCB has been studied extensively in the fields of chemistry and biochemistry, and has been found to have a variety of uses.
Scientific Research Applications
4,5-DCB has been used in a variety of scientific research applications, ranging from drug development to the study of enzymes. In particular, 4,5-DCB has been used in the study of enzymes involved in signal transduction pathways, such as G protein-coupled receptors and tyrosine kinases. 4,5-DCB has also been used to study the effects of drugs on the activity of these enzymes, as well as to investigate the effects of drugs on other biochemical processes.
Mechanism of Action
The mechanism of action of 4,5-DCB is not fully understood. However, it is believed that 4,5-DCB acts as an inhibitor of certain enzymes involved in signal transduction pathways. In particular, 4,5-DCB has been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. In addition, 4,5-DCB has been found to inhibit the activity of G protein-coupled receptors, which are proteins that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DCB are not yet fully understood. However, studies have shown that 4,5-DCB can affect the activity of various enzymes involved in signal transduction pathways, as well as the activity of G protein-coupled receptors. In addition, 4,5-DCB has been found to have an effect on the metabolism of certain drugs, as well as the metabolism of certain amino acids.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,5-DCB in laboratory experiments is that it is a relatively non-toxic compound. In addition, 4,5-DCB is relatively inexpensive, and is easily synthesized in the laboratory. However, one limitation of 4,5-DCB is that it is relatively unstable, and can degrade over time if not stored properly. In addition, 4,5-DCB is not soluble in water, and must be dissolved in a solvent such as ethanol or methanol in order to be used in experiments.
Future Directions
There are a number of potential future directions for the use of 4,5-DCB. For example, further research could be conducted to better understand the mechanism of action of 4,5-DCB, as well as its effects on various biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of 4,5-DCB in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to explore the potential of 4,5-DCB as a tool for studying the effects of drugs on signal transduction pathways.
properties
IUPAC Name |
[4,5-dichloro-2-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVHUVOADFYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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